molecular formula C11H6F2N2O5 B1471221 4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid CAS No. 1803600-11-4

4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid

Cat. No. B1471221
M. Wt: 284.17 g/mol
InChI Key: FPVYFLZJEPUMGB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid (DFNO) is a difluoromethylated nitrooxy derivative of 1,3-oxazole-5-carboxylic acid. It is a versatile compound that has been found to have a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. DFNO is a fluorinated version of the nitrooxy group, which is known to be a very effective electron donating group. This makes it an ideal candidate for the development of new synthetic organic reactions, as well as for medicinal chemistry and biochemistry applications.

Scientific Research Applications

Chemical Reactions and Structures

  • The reaction of 2-alkyl or -aryl substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene forms cycloadducts through oxazole ring opening, involving a zwitterionic mechanism (Ibata et al., 1986).
  • In similar reactions, abnormal Diels–Alder adducts are formed, with the molecular structure determined by X-ray crystallography (Ibata et al., 1992).

Synthesis and Transformations

  • Novel 3D lanthanide metal–organic frameworks have been synthesized using unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands, displaying selective detection of 4-nitrophenol and Fe3+ ions in ethanol solution (Wang et al., 2016).
  • Regiospecific synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic acids is achieved through 1,3-dipolar cycloaddition between Δ2-oxazolin-5-ones and nitrosobenzene (Pavez et al., 1987).
  • A ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates has been developed for triazole-based scaffolds, overcoming the Dimroth rearrangement issue (Ferrini et al., 2015).

Medicinal Chemistry and Biological Activity

  • Some 6-aryl-3-(3-nitrophenyI/4-nitro-phenyl)-1,2,4-triazolo derivatives have shown strong antibacterial activity against Staphylococcus aureus and Escherichia coli (Hai & Zhong, 1999).
  • The synthesis and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its derivatives, have been analyzed, showcasing its potential in various organic transformations (Shtabova et al., 2005).

Sensing Applications

  • Compounds like 5-methyl-1-(4-nitrophenyl)-1H-1, 2, 3-triazole-4-carboxylic acid have been used as fluorescence sensors for nitroaromatic compounds, demonstrating high selectivity and sensitivity (Yan et al., 2017).

Additional Applications

  • The organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins has been achieved, leading to valuable precursors for the synthesis of chiral α-alkyl-α-hydroxy carboxylic acid derivatives (Qiao et al., 2013).

properties

IUPAC Name

4-(difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O5/c12-9(13)7-8(11(16)17)20-10(14-7)5-1-3-6(4-2-5)15(18)19/h1-4,9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYFLZJEPUMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)C(=O)O)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
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4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
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4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
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4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
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4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethyl)-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid

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